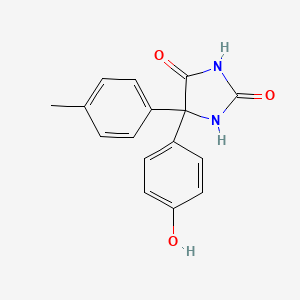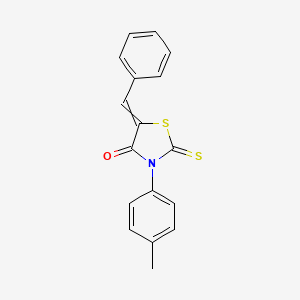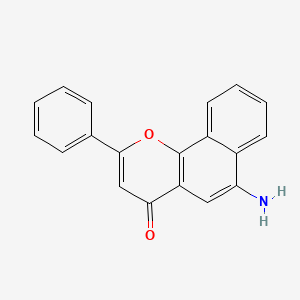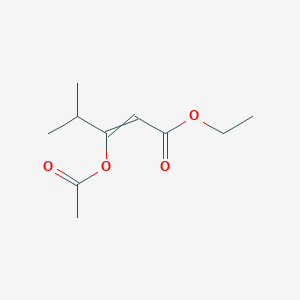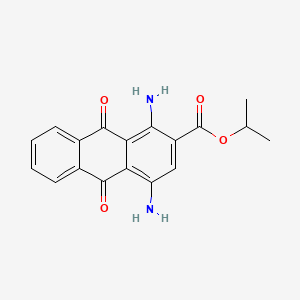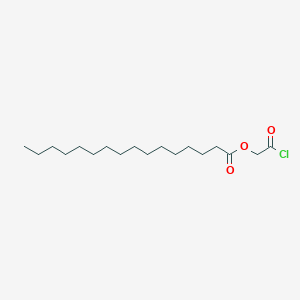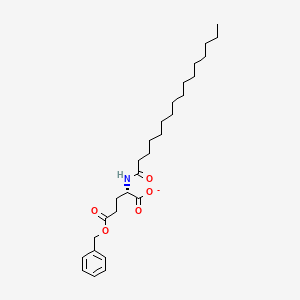
(2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate is a synthetic organic compound that belongs to the class of esters and amides This compound is characterized by the presence of a benzyloxy group, a hexadecanoylamino group, and an oxopentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Hexadecanoylamino Group: This step involves the acylation of an amine with hexadecanoic acid or its derivatives.
Formation of the Oxopentanoate Moiety: This can be synthesized through esterification reactions involving pentanoic acid derivatives.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors might be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The oxopentanoate moiety can be reduced to form alcohol derivatives.
Substitution: The hexadecanoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: In studies involving lipid metabolism and enzyme interactions.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: As an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate may involve interactions with specific enzymes or receptors in biological systems. The benzyloxy group could interact with aromatic binding sites, while the hexadecanoylamino group might mimic fatty acid interactions. The oxopentanoate moiety could be involved in ester hydrolysis or other metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-5-(Benzyloxy)-2-(octadecanoylamino)-5-oxopentanoate: Similar structure with an octadecanoylamino group.
(2S)-5-(Benzyloxy)-2-(dodecanoylamino)-5-oxopentanoate: Similar structure with a dodecanoylamino group.
Uniqueness
(2S)-5-(Benzyloxy)-2-(hexadecanoylamino)-5-oxopentanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
73793-93-8 |
|---|---|
Molecular Formula |
C28H44NO5- |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2S)-2-(hexadecanoylamino)-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C28H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(30)29-25(28(32)33)21-22-27(31)34-23-24-18-15-14-16-19-24/h14-16,18-19,25H,2-13,17,20-23H2,1H3,(H,29,30)(H,32,33)/p-1/t25-/m0/s1 |
InChI Key |
MEELCPOBPPFNDD-VWLOTQADSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


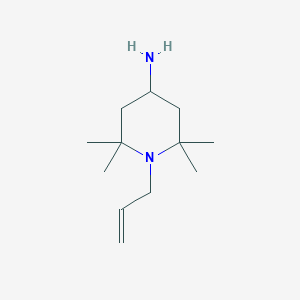

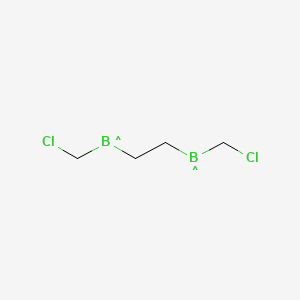
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
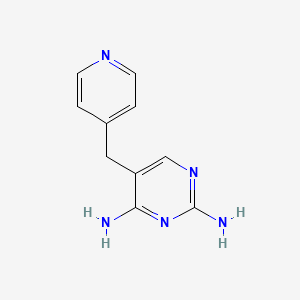
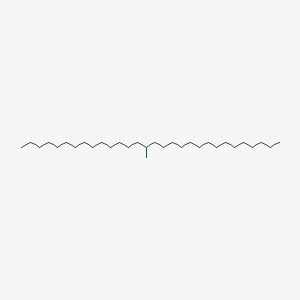
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
